

Technical Guide: cis-L-2,4-PDC (CAS 64927-38-4)

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Compound of Interest

Compound Name:	(2S,4S)-pyrrolidine-2,4-dicarboxylic acid
CAS No.:	64927-38-4
Cat. No.:	B3148557

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Stereochemical Probes in Glutamate Transport Research

Executive Summary

cis-L-2,4-PDC (cis-L-2,4-pyrrolidine-2,4-dicarboxylic acid) is the diastereomer of the potent glutamate transporter inhibitor/substrate trans-L-2,4-PDC. While the trans isomer is widely recognized as a high-affinity substrate for Excitatory Amino Acid Transporters (EAAT1–4), the cis isomer exhibits significantly lower affinity (K_i ~66 μ M vs. ~2 μ M for trans).

In research, cis-L-2,4-PDC serves a critical role as a stereochemical control. It allows scientists to validate the specificity of transport-mediated effects. If a physiological response (e.g., excitotoxicity, current induction) is observed with the trans isomer but absent or markedly reduced with the cis isomer at equimolar concentrations, the effect can be attributed to specific, high-affinity EAAT interaction rather than non-specific physicochemical actions.

Chemical Identity & Physicochemical Properties

cis-L-2,4-PDC is a conformationally restricted analogue of glutamate. Its pyrrolidine ring locks the dicarboxylic acid groups into a specific spatial orientation, probing the steric tolerance of the transporter's binding pocket.

Property	Specification
Chemical Name	(2S,4S)-Pyrrolidine-2,4-dicarboxylic acid
CAS Number	64927-38-4
Synonyms	L-cis-2,4-PDC; cis-2,4-Pyrrolidine dicarboxylate
Molecular Formula	C ₆ H ₉ NO ₄
Molecular Weight	159.14 g/mol
Physical State	White to off-white crystalline solid
Solubility	Water: >50 mM (highly soluble); PBS (pH 7.2): ~10 mg/mL
pKa Values	α-COOH: ~2.0; γ-COOH: ~4.0; NH: ~9.5
Storage	-20°C (Desiccate); Stable in solution at -80°C for 3 months



Critical Distinction: Do not confuse with cis-2,4-methanoglutamate, which is a potent NMDA receptor agonist. cis-L-2,4-PDC has negligible activity at NMDA, AMPA, or Kainate receptors at standard experimental concentrations (<100 μM).

Pharmacology: The Stereoselectivity of EAATs

Mechanism of Action

Glutamate transporters (EAATs) function via an "alternating access" mechanism. The substrate binding site requires a specific conformation of the ligand to trigger the closure of the external

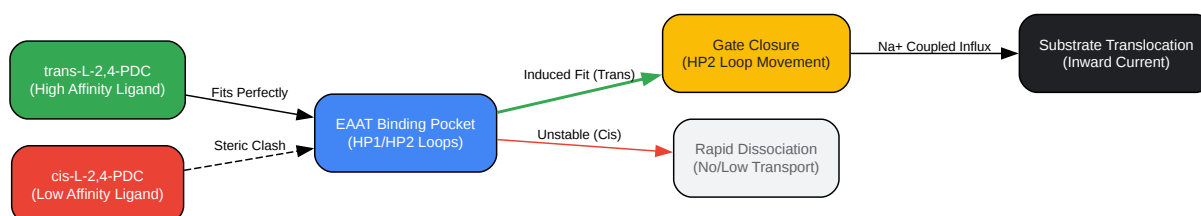
gate (HP2 loop).

- trans-L-2,4-PDC: The carboxyl groups are in a trans configuration, mimicking the extended conformation of glutamate required for high-affinity binding and translocation.
- cis-L-2,4-PDC: The cis configuration creates steric hindrance within the binding pocket. While it can still bind and be transported, the affinity is 10–50 fold lower than the trans isomer.

Comparative Affinity Profile (Rat Synaptosomes/Cos-7 Cells)

Target	trans-L-2,4-PDC (Active)	cis-L-2,4-PDC (Control/Weak)
EAAT1 (GLAST)	Ki ≈ 2–5 μM	Ki ≈ 60–80 μM
EAAT2 (GLT-1)	Ki ≈ 2–5 μM	Ki ≈ 60–80 μM
EAAT3 (EAAC1)	Ki ≈ 10 μM	Ki > 100 μM
NMDA Receptor	Inactive (or very weak)	Inactive

Visualization: Stereoselective Transport Mechanism



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Figure 1: Mechanistic divergence between cis and trans isomers. The cis configuration hinders the induced fit required for efficient gate closure and transport.

Experimental Applications & Protocols

Application 1: Stereochemical Control in Uptake Assays

Objective: To confirm that an observed inhibition of glutamate uptake is mediated by the specific pharmacophore of the inhibitor and not by non-specific membrane effects.

Protocol:

- Preparation:
 - Prepare HEK293 cells stably expressing EAAT1, EAAT2, or EAAT3.
 - Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 120 mM NaCl.
- Treatment Groups:
 - Control: Vehicle only.
 - Active Group: trans-L-2,4-PDC (10 μ M).
 - Stereo-Control Group: cis-L-2,4-PDC (10 μ M).
 - High-Concentration Control: cis-L-2,4-PDC (500 μ M) – Expected to show inhibition due to mass action.
- Assay:
 - Pre-incubate cells with compounds for 10 min at 37°C.
 - Add [3 H]-L-Glutamate (final conc. 50 nM) + 100 μ M unlabeled glutamate.
 - Incubate for 5 min.
 - Terminate with ice-cold KRH. Lyse and count via scintillation.
- Data Analysis:
 - Calculate % Inhibition.^[1]

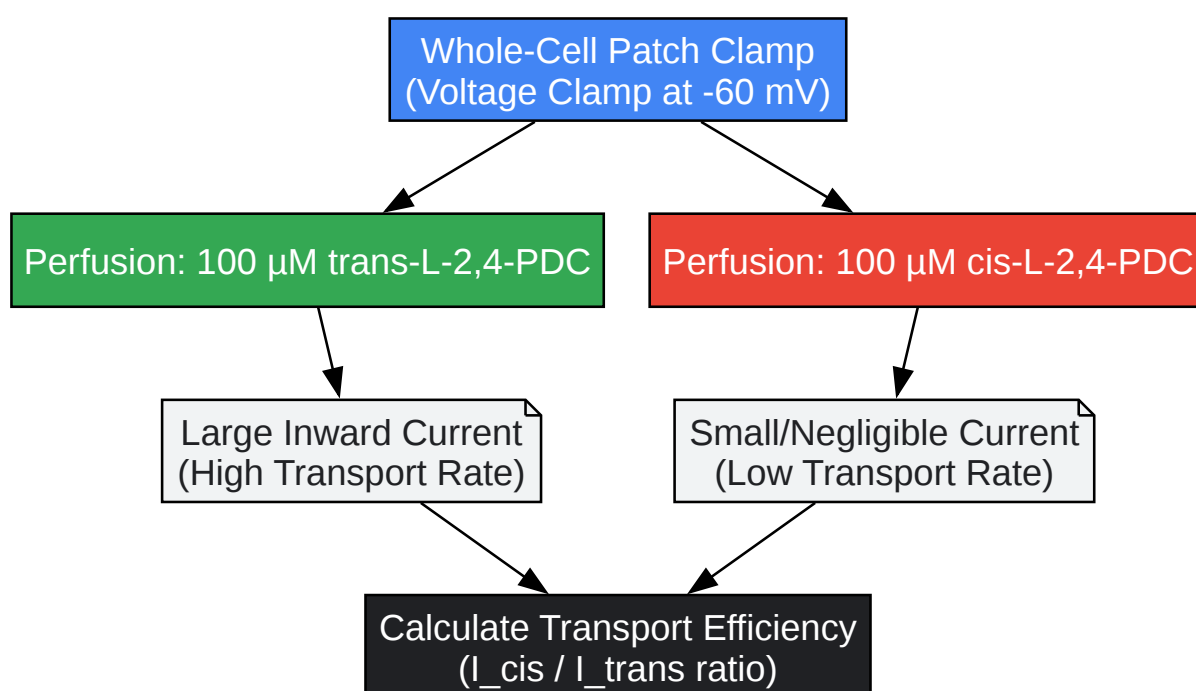
- Validation Criteria: At 10 μM , trans-PDC should inhibit >80% uptake, while cis-PDC should inhibit <10%.

Application 2: Electrophysiological Characterization

Objective: To distinguish between transportable substrates and non-transportable blockers.

Both cis and trans PDCs are substrates, but they generate different current kinetics.

Workflow Diagram:



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Figure 2: Electrophysiological workflow to assess transport efficiency. cis-L-2,4-PDC typically elicits significantly smaller steady-state currents compared to the trans isomer.

Safety & Handling

While cis-L-2,4-PDC is not classified as a potent neurotoxin (unlike kainic acid), it should be handled with standard laboratory safety precautions.

- Hazard Classification: Irritant (Skin/Eye).

- PPE: Nitrile gloves, safety goggles, lab coat.
- Reconstitution:
 - Dissolve in distilled water to create a 100 mM stock.
 - Aliquot and freeze at -20°C. Avoid repeated freeze-thaw cycles.
 - For physiological buffers (ACSF/KRH), dilute the stock 1:1000 to achieve working concentrations (10–100 μM).

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